molecular formula C4H10O2<br>CH3CH2OCH2CH2OH<br>C4H10O2 B086334 2-Ethoxyethanol CAS No. 110-80-5

2-Ethoxyethanol

Cat. No. B086334
CAS RN: 110-80-5
M. Wt: 90.12 g/mol
InChI Key: ZNQVEEAIQZEUHB-UHFFFAOYSA-N
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Description

2-Ethoxyethanol, also known as ethyl cellosolve, is a solvent with wide applications due to its excellent solvent properties. It is commonly used in industrial applications, such as in paints, inks, and surface coatings.

Synthesis Analysis

The synthesis of 2-ethoxyethanol derivatives has been explored in various studies. For example, magnesium phthalocyanine complexes with 2-ethoxyethanol were synthesized by recrystallization method, showcasing the compound's versatility in forming complexes with metals (Kubiak et al., 2005).

Molecular Structure Analysis

The molecular structure of 2-ethoxyethanol complexes can exhibit different coordination modes depending on the temperature. The study by Kubiak et al. (2005) detailed the single crystal structure of a magnesium phthalocyanine complex with 2-ethoxyethanol, revealing interesting aspects of its molecular geometry and bonding arrangements.

Chemical Reactions and Properties

2-Ethoxyethanol undergoes various chemical reactions, demonstrating its reactivity with different radicals and atoms. Colmenar et al. (2020) investigated its tropospheric reactivity with OH and NO3 radicals and Cl atoms, providing insights into its environmental behavior and degradation pathways (Colmenar et al., 2020).

Physical Properties Analysis

Its physical properties, such as densities and relative permittivities in binary mixtures with other glycols, have been studied to understand its intermolecular interactions and structural characteristics (Kinart et al., 2009).

Chemical Properties Analysis

2-Ethoxyethanol's chemical behavior, including its photocatalytic decomposition on titanium dioxide, has been explored to understand its potential for environmental degradation and its reaction mechanisms (Yamagata et al., 1989).

Scientific Research Applications

2-Ethoxyethanol, also known by the trademark Ethyl cellosolve, is a solvent used widely in commercial and industrial applications . Here are some more applications of 2-Ethoxyethanol:

  • Multi-Purpose Cleaner : 2-Ethoxyethanol has the useful property of being able to dissolve chemically diverse compounds. It can dissolve oils, resins, grease, waxes, nitrocellulose, and lacquers . This makes it an ideal multi-purpose cleaner, and it is used in products such as varnish removers and degreasing solutions .

  • Paints and Surface Protection : Information submitted in the SVHC public consultation indicated a higher number of uses for 2-Ethoxyethanol than currently reported in registrations under REACH, e.g. in paints, surface protection .

  • Printing and Dyeing : 2-Ethoxyethanol is also used in printing and dyeing processes .

  • Hydraulic Fluids : It is used in hydraulic fluids .

  • Chemical Intermediate : 2-Ethoxyethanol is used as a chemical intermediate in the production of other chemicals .

  • Ink and Dye Solvent : It is used as a solvent in printing inks and dyes due to its ability to dissolve a variety of compounds .

  • Textile Processing : 2-Ethoxyethanol is used in textile processing, where it helps to improve the penetration of dyes .

  • Protective Coatings : It is used in the formulation of protective coatings due to its ability to promote adhesion and resist moisture .

  • Pharmaceutical Manufacturing : In the pharmaceutical industry, 2-Ethoxyethanol is used as a solvent and as a chemical intermediate .

  • Electronics Manufacturing : In the electronics industry, it is used as a cleaning and degreasing agent .

Safety And Hazards

2-Ethoxyethanol is flammable and poses a risk of ignition . Vapors may form explosive mixtures with air . It is harmful if swallowed, toxic if inhaled, and may damage fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-ethoxyethanol
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InChI

InChI=1S/C4H10O2/c1-2-6-4-3-5/h5H,2-4H2,1H3
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InChI Key

ZNQVEEAIQZEUHB-UHFFFAOYSA-N
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Canonical SMILES

CCOCCO
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Molecular Formula

C4H10O2, Array
Record name ETHYLENE GLYCOL MONOETHYL ETHER
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Related CAS

27879-07-8
Record name Polyethylene glycol ethyl ether
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DSSTOX Substance ID

DTXSID7024087
Record name 2-Ethoxyethanol
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Molecular Weight

90.12 g/mol
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Physical Description

Ethylene glycol monoethyl ether appears as a clear colorless liquid. Flash point of 120 °F. Less dense than water. Its vapors are heavier than air., Liquid, Colorless liquid with a sweet, pleasant, ether-like odor; [NIOSH], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, pleasant, ether-like odor.
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Record name 2-ETHOXYETHANOL (CELLOSOLVE; GLYCOL MONOETHYL ETHER)
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Boiling Point

275 °F at 760 mmHg (NTP, 1992), 135.7 °C, 135.00 °C. @ 760.00 mm Hg, 135 °C, 275 °F
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Flash Point

105 °F (NTP, 1992), 43 °C, 110 °F (43 °C) (closed cup), 120 °F (49 °C) open cup, 202 °F, 44 °C c.c., 105 °F, 110 °F
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with water, Very soluble in acetone, ethyl ether, ethanol, Miscible with hydrocarbons, Miscible in all proportions of acetone, benzene, carbon tetrachloride, ethyl ether, methanol, and water., 1000 mg/mL, Solubility in water: miscible, Miscible
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Density

0.931 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9253 g/cu cm at 25 °C, Bulk density: 7.74 lb at 20 °C; pour point: less than 37.7 °C, Relative density (water = 1): 0.93, 0.93
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Vapor Density

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.1, 3.1
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Vapor Pressure

3.8 mmHg at 68 °F (NTP, 1992), 5.31 [mmHg], 5.31 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.5, 4 mmHg
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Mechanism of Action

The toxicity of ... ethylene glycol monoethyl ether are due to /its/ metabolite, ethoxyacetic acid, and that this metabolite may exert /its/ effects, in part, on mitochondrial function., The developmental and reproductive toxicity of ethylene glycol monoethyl ether is believed to be due to its metabolism to ethoxyacetic acid. ...The effects of ... ethoxyacetic acids (EAA) on mitochondrial function /were studied/. At concentrations beginning at 3.85 mM, 2-EAA inhibited state 3 respiration (+ADP) and the respiratory control ratio (RCR) [ratio of state 3 (+ADP) to state 4 (-ADP)] in hepatic mitochondria using either succinate or citrate/malate as substrates. .../It was/ demonstrated that fluorocitrate, formed during the metabolism of fluoroacetate, binds to mitochondrial membranes and prevents the formation of ATP and the transfer and metabolism of citrate. Compounds containing (-SH) groups were effective in removing bound fluorocitrate, thereby reducing the toxicity of fluoroacetate. Ethoxycitrate formed from ethoxyacetic acid may also inhibit the mitochondrial transfer of citrate.
Record name ETHYLENE GLYCOL MONOETHYL ETHER
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Product Name

2-Ethoxyethanol

Color/Form

Colorless liquid

CAS RN

110-80-5
Record name ETHYLENE GLYCOL MONOETHYL ETHER
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Record name ETHYLENE GLYCOL MONOETHYL ETHER
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Melting Point

-94 °F (NTP, 1992), -70 °C, -94 °F, -130 °F
Record name ETHYLENE GLYCOL MONOETHYL ETHER
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Synthesis routes and methods I

Procedure details

This example compares the relative effectiveness of the free-radical generation system of the invention with a control system. A solution of 2.5 g of 9:1 copolymer of methyl methacrylate and methacrylic acid in 5 g of 2-butanone was prepared, and to this solution was added 2.5 g of Epocryl® 12, 0.2 g of 2-o-chlorophenyl-4,5-diphenylimidazolyl dimer, 0.15 g of Michler's ketone, 0.01 g of Leuco Crystal Violet, 0.05 g of C.I. Solvent Red Dye #109, and enough 2-ethoxyethanol to give a total of 25 g of solution (Solution A). A second solution was prepared in which the 2-o-chlorophenyl-4,5-diphenylimidazolyl dimer of Solution A was replaced with a like amount of benzophenone (Solution B). The solutions were spin-coated onto anodized aluminum substrates (1000 rpm for 0.75 min.) to give coating weights of 37.9 mg/dm2 (Solution A) and 35.9 mg/dm2 (Solution B). The plates were exposed in air through the usual stepwedge process transparency to a 1000 watt tungsten-halogen lamp at a distance of 24.5 inches (62.4 cm), and the exposed plates were developed for 30 seconds with the development solution of Example 1. The results, summarized in Table II, show that the 2-o-chlorophenyl-4,5-diphenylimidazolyl dimer/Michler's ketone initiator system had a photospeed about ten times that of the benzophenone/Michler's ketone system.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
0.01 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5.0 g of a 9:1 copolymer of methyl methacrylate and methacrylic acid in 10 g of 2-butanone was prepared by warming at 40°, and to this solution was added 5.0 g of Epocryl® 303.1, 0.4 g of 2-o-chlorophenyl-4,5-diphenylimidazolyl dimer, 0.3 g of Michler's ketone, 0.02 g of Leuco Crystal Violet, 0.10 g of C.I. Solvent Red Dye #109, and enough 2-ethoxyethanol to give a total of 50 g of solution. The solution was spin-coated onto an anodized aluminum substrate (2000 rpm for 0.75 min.) to give a coating weight of 33.3 mg/dm2. The plate was exposed (0.5 min.) and developed (development time of 30 seconds) as described in Example 1, and the plate was finally rinsed with water. An excellent image was obtained which showed four steps of polymer, and excellent direct prints were obtained from this plate. Exposure of a similar plate for 1.0 minute gave an image which showed five steps of polymer.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The polyhydric alcohol contributes not only for a freezing point depressing agent, as aforementioned, but also for the improvement in mechanical strengths of the coolant gel of the invention. In detail, when compared to the gel obtained from an aqueous solution containing a polyvinyl alcohol only, a gel obtained from a composition containing any of said polyhydric alcohols is further increased in strength. As a result, a coolant gel suited for substitution for an ice pillow and having sufficient mechanical strength can be prepared by allowing one or more of said polyhydric alcohols to co-exist. The concentration of co-existing polyhydric alcohol may be within the range of from 20 to 80 wt %, preferably from 35 to 75 wt %. If the concentration of co-existing polyhydric alcohol is less than 20 wt %, it becomes difficult to lower the freezing or solidification point to a temperature of lower than -10° C. On the contrary, if the concentration of co-existing polyhydric alcohol is higher than 80 wt %, the freezing point is depressed excessively in some cases or conversely the freezing or solidification point is raised, with unnecessary increase in cost. The effect of depressing the freezing or solidification temperature of a gel is provided also by the addition of a water-soluble monohydric alcohol, such as methyl alcohol (Freezing Point: -20° C. at 25 wt % substitution), ethyl alcohol (Freezing point: -20° C. at 30 wt % substitution), isopropyl alcohol (Freezing Point: -19° C. at 40 wt % substitution), ethoxyethyl alcohol (Freezing Point: -21° C. at 40 wt % substitution) and ethoxyisopropyl alcohol (Freezing Point: -30° C. at 62 wt % substitution) or derivatives thereof, and further by the addition of a general water-soluble organic compound, such as acetone (Freezing Point: -20° C. at 36 wt % substitution), dimethyl sulfoxide (Freezing Point: -25° C. at 37 wt % substitution), methyl sulfonic acid (Freezing Point: -28° C. at 32 wt % substitution), ethyl sulfonic acid (Freezing Point: -24° C. at 37 wt % substitution), dimethylamine (Freezing Point: -20° C. at 33 wt % substitution), methylamine (Freezing Point: -20° C. at 20 wt % substitution) and formic acid (Freezing Point: -20° C. at 35 wt % substitution). However, ethylene glycol, propylene glycol and glycerin are particularly preferred for the reasons that they are odorless and poor in volatility, that the object of depressing the freezing point can be attained at relatively low substitution rate by using one or a mixture of them and that the gel obtained by the addition of them is greatly improved in mechanical strengths. Trimethylene glycol (1,3-propylene glycol) and 2,4-pentanediol are inferior to ethylene glycol and propylene glycol in that light almond-like odor is generated therefrom.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyhydric alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
polyhydric alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods IV

Procedure details

Into 1.8 liters of ethyl cellosolve, 90 g of polymer obtained by the addition reaction of pentaerythritol triacrylate to the partial alcoholysis product of copolymer of styrene/maleic acid anhydride (styright CM-2L manufactured by Sankyo Chemical Co., Ltd.), 10 g of partial hydrolysed product of polymethyl methacrylate and 100 g of trimethylolpropane triacrylate were dissolved followed by adding the initiator of 2 g of compound a-1, 16 g of compound b-1 and 6 g of compound c-1 and 1.5 g of the coloring agent of Victoria pure blue to prepare the photosensitive solution. The photosensitive plate was produced from the solution thus prepared in accordance with the same procedures as in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polymethyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxyethanol
Reactant of Route 2
2-Ethoxyethanol
Reactant of Route 3
Reactant of Route 3
2-Ethoxyethanol
Reactant of Route 4
Reactant of Route 4
2-Ethoxyethanol
Reactant of Route 5
2-Ethoxyethanol
Reactant of Route 6
2-Ethoxyethanol

Citations

For This Compound
14,200
Citations
X Shi, C Li, H Guo, S Shen - Journal of Chemical & Engineering …, 2019 - ACS Publications
Blends of amines with alkoxyethanols have been potentially used as alternative absorbents to conventional aqueous amines for energy-efficient CO 2 capture, due to the lower specific …
Number of citations: 20 pubs.acs.org
MN Islam, MM Islam, MN Yeasmin - The Journal of Chemical …, 2004 - Elsevier
… (water + 2-ethoxyethanol) increases sharply in … 2-ethoxyethanol. The η value exhibits maximum at x ∼ 0.30 for (water + 2-methoxyethanol), and at x ∼ 0.28 for (water + 2-ethoxyethanol)…
Number of citations: 46 www.sciencedirect.com
A Starek, J Szabla, W Szymczak… - Acta Toxicologica, 2006 - search.ebscohost.com
Introduction: Ethylene glycol alkyl ethers (EGAE) are widely used solvents. The reproductive, teratogenic, and haematotoxic effects of these chemicals are due to their metabolites. The …
Number of citations: 10 search.ebscohost.com
TM Aminabhavi, B Gopalakrishna - Journal of Chemical and …, 1995 - ACS Publications
… 2-Ethoxyethanol is a useful solvent used in analytical and … for the binary mixtures of 2-ethoxyethanol with hexane, heptane, … in addition to their shapes when mixed with 2-ethoxyethanol. …
Number of citations: 93 pubs.acs.org
M Dieter - Toxicity report series, 1993 - europepmc.org
… 2-ethoxyethanol. No deaths occurred in rats administered 2-butoxyethanol or in mice administered 2-methoxyethanol, 2-ethoxyethanol, … 2-methoxyethanol or 2-ethoxyethanol, …
Number of citations: 14 europepmc.org
L Sarkar, MN Roy - Journal of Chemical & Engineering Data, 2009 - ACS Publications
… Studies on the intermolecular interactions in the binary mixtures of nitrobenzene with 2-methoxyethanol, 2-ethoxyethanol, 2-propoxyethanol and 2-butoxyethanol at T = 298.15 K. …
Number of citations: 47 pubs.acs.org
H Yu, KH Møller, RS Buenconsejo… - The Journal of …, 2023 - ACS Publications
We investigate the gas-phase photo-oxidation of 2-ethoxyethanol (2-EE) initiated by the OH radical with a focus on its autoxidation pathways. Gas-phase autoxidation─intramolecular H-…
Number of citations: 1 pubs.acs.org
S Kez̆ić, K Mahieu, AC Monster… - Occupational and …, 1997 - oem.bmj.com
OBJECTIVES: To estimate dermal absorption of vaporous and liquid 2-methoxyethanol (ME) and 2-ethoxyethanol (EE) in volunteers. METHODS: Five volunteers (two men and three …
Number of citations: 73 oem.bmj.com
JM Ratcliffe, SM Schrader, DE Clapp… - Occupational and …, 1989 - oem.bmj.com
To evaluate whether long term exposure to 2-ethoxyethanol (2EE) may affect semen quality, a cross sectional study was conducted among men exposed to 2EE used as a binder slurry …
Number of citations: 118 oem.bmj.com
KL Cheever, HB Plotnick, DE Richards… - Environmental health …, 1984 - ehp.niehs.nih.gov
… 2-Ethoxyethanol is the highest volume ethylene oxidebased glycol ether produced in the … use of 2-ethoxyethanol have been reported. However, effects of 2-ethoxyethanol in animals …
Number of citations: 78 ehp.niehs.nih.gov

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